Product packaging for 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline](Cat. No.:CAS No. 141362-76-7)

2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]

Cat. No.: B3012936
CAS No.: 141362-76-7
M. Wt: 320.392
InChI Key: OIEQQWQZUYZCRJ-QZTJIDSGSA-N
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Description

Significance of Chirality in Organic Synthesis

Chirality, a property where a molecule is non-superimposable on its mirror image, is a fundamental concept in organic chemistry. das-wissen.denumberanalytics.comlibretexts.org These non-superimposable mirror images are known as enantiomers. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different biological activities. das-wissen.dehilarispublisher.comyoutube.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. hilarispublisher.comyoutube.com A notable example is the drug thalidomide, where one enantiomer was effective as a sedative while the other caused severe birth defects. das-wissen.de Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance in drug development and other areas of chemical research. das-wissen.dehilarispublisher.com Asymmetric synthesis, which aims to produce a specific enantiomer, relies heavily on the use of chiral catalysts. das-wissen.de

Evolution of Chiral Ligands: A Brief History of Bis(oxazolines)

The journey to modern asymmetric catalysis is marked by the development of increasingly sophisticated chiral ligands. Oxazoline (B21484) ligands first appeared in the context of asymmetric catalysis in 1984. wikipedia.orgwordpress.com However, it was the development of C2-symmetric bis(oxazoline) ligands, often abbreviated as BOX ligands, that marked a significant leap forward. wikipedia.org The first Pyridine-bis(oxazoline) (PyBOX) ligands were synthesized in 1989 by Nishiyama and were successfully used in the hydrosilylation of ketones, achieving high enantiomeric excesses. wikipedia.orgwordpress.com A year later, Masamune and colleagues reported the first BOX ligands, which demonstrated remarkable efficiency in copper-catalyzed cyclopropanation reactions. wikipedia.orgwordpress.com The success of these early examples spurred rapid research and development in the field, leading to a diverse array of BOX and PyBOX ligands. wikipedia.orgnih.gov These ligands are prized for their modular synthesis, which allows for fine-tuning of their steric and electronic properties. wikipedia.org

Structural Features and Stereochemical Properties of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]

2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] is a C₂-symmetric chiral ligand. This symmetry is a common feature among privileged chiral ligands. wikipedia.org The core structure consists of two oxazoline rings linked by a backbone. In this particular molecule, the chirality is derived from the (4R)-configured stereocenters on each oxazoline ring, which are each substituted with a benzyl (B1604629) group at the 4-position. The benzyl groups provide significant steric bulk, which is crucial for creating a well-defined chiral pocket around a coordinated metal center. This steric hindrance effectively shields one face of the metal, directing the approach of substrates and thereby inducing high enantioselectivity in the catalyzed reaction. The ligand coordinates to metal ions, typically through the nitrogen atoms of the oxazoline rings, forming stable bidentate complexes. wikipedia.orgsigmaaldrich.com The formation of these well-defined metal complexes is fundamental to their function in asymmetric catalysis. nih.gov

Physicochemical Properties of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]

Property Value
Molecular Formula C20H20N2O2
Molecular Weight 320.39 g/mol
Purity Varies by supplier
Storage Inert atmosphere, 2-8 °C

This data is compiled from publicly available information. bldpharm.com

Overview of Research Scope for 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]

The well-defined structure and predictable stereochemical control offered by 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] and its derivatives have made them valuable ligands in a wide array of asymmetric reactions. Research has demonstrated their effectiveness in forming carbon-carbon bonds, a fundamental process in organic synthesis. nih.gov

Complexes of bis(oxazoline) ligands with various metals, particularly copper, have been shown to be excellent catalysts for reactions such as:

Cyclopropanation: The initial success of BOX ligands was in copper-catalyzed cyclopropanation reactions, achieving high yields and enantioselectivities. wikipedia.orgwordpress.comnih.gov

Diels-Alder Reactions: These ligands are effective in catalyzing asymmetric Diels-Alder cycloadditions. nih.gov

Aldol (B89426) and Michael Reactions: Copper complexes of BOX ligands have been successfully applied to asymmetric aldol and Michael addition reactions. nih.govutexas.edu

Hydrosilylation: PyBOX ligands, a related class, were first shown to be effective in the enantioselective hydrosilylation of ketones. wikipedia.orgwordpress.com

Aziridination: The success in cyclopropanation led to the application of these ligands in asymmetric aziridination reactions. nih.gov

The utility of these ligands is continually being explored in new catalytic transformations, highlighting their status as "privileged" ligands in the field of asymmetric synthesis. wikipedia.orgrsc.org

Selected Asymmetric Reactions Catalyzed by Bis(oxazoline) Ligands

Reaction Type Metal Key Feature
Cyclopropanation Copper High enantioselectivity and yield wikipedia.orgnih.gov
Diels-Alder Reaction Copper, Magnesium Catalyzes cycloaddition with high stereocontrol nih.govresearchgate.net
Aldol Reaction Tin(II) Effective for Mukaiyama aldol reactions utexas.edu
Hydrosilylation Rhodium Achieves high enantiomeric excess in ketone reduction wikipedia.orgwordpress.com
Aziridination Copper Extends the utility from cyclopropanation nih.gov

This table provides a general overview of the applications of the broader class of bis(oxazoline) ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O2 B3012936 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] CAS No. 141362-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQQWQZUYZCRJ-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantiopure Production of 2,2 Bis 4r 4 Benzyl 2 Oxazoline

Precursor Synthesis and Chiral Amino Alcohol Derivatization

The foundational step in producing enantiomerically pure 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] is the synthesis of its chiral precursor, (R)-phenylalaninol. This chiral amino alcohol is typically derived from the corresponding amino acid, (R)-phenylalanine. researchgate.net A common and economically viable method involves a one-pot reaction where phenylalanine is treated with thionyl chloride and sodium borohydride (B1222165) in an aqueous methanolic solution, yielding (R)-phenylalaninol in high quantities. researchgate.net The success of this reduction hinges on the initial formation of fine reactant particles that eventually homogenize before the product separates from the solution. researchgate.net

Alternative pathways to chiral amino alcohols exist, such as the reduction of amino acids using reagents like TMSCl/LiBH₄. nih.gov Derivatization of the resulting amino alcohol is a crucial subsequent step. For instance, the amino group can be converted to an azide (B81097) using trifluoromethanesulfonyl azide (TfN₃), creating a versatile intermediate for further reactions. nih.gov

Cyclocondensation Approaches to Oxazoline (B21484) Ring Formation

The formation of the oxazoline ring, a key structural motif, is generally achieved through the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org A prevalent method involves the reaction of the chiral amino alcohol, such as (R)-phenylalaninol, with an acyl chloride. wikipedia.org Thionyl chloride is often used to generate the acyl chloride in situ under anhydrous conditions to prevent the ring-opening of the oxazoline. wikipedia.orgrsc.org Milder reagents like oxalyl chloride can also be employed. wikipedia.org

Another approach is the cyclization of β-hydroxy amides. nih.gov This can be facilitated by various reagents, including DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which promote efficient cyclization under mild conditions. organic-chemistry.org The Appel reaction offers another route, though it is less common for large-scale syntheses due to the generation of significant amounts of triphenylphosphine (B44618) oxide as a byproduct. wikipedia.org

Furthermore, oxazoline rings can be synthesized from aldehydes. wikipedia.org The reaction of an amino alcohol with an aldehyde produces an oxazolidine (B1195125) intermediate, which can then be oxidized using a halogen-based agent like N-bromosuccinimide (NBS) to form the oxazoline. wikipedia.orgorgsyn.org This method is effective for a range of aldehydes, although electron-rich aromatic aldehydes can undergo preferential halogenation. wikipedia.org

Metal salts, such as ZnCl₂, can also catalyze the condensation of nitriles with amino alcohols to form bis(oxazoline) derivatives. nih.gov

Dimerization and Linking Strategies for Bis(oxazoline) Scaffold Construction

The construction of the final bis(oxazoline) scaffold involves linking two chiral oxazoline units. This can be achieved through direct coupling or by using a bridging molecule.

Synthesis of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] through Direct Coupling

The direct coupling of two (4R)-4-benzyl-2-oxazoline units can be achieved through various methods. One common strategy involves the condensation of a dinitrile with the chiral amino alcohol. csic.es For example, the reaction of malononitrile (B47326) with (R)-phenylalaninol can yield the corresponding bis(oxazoline). However, this method can sometimes lead to the formation of mono-oxazoline byproducts. csic.es

Another general route involves the condensation of a dicarboxylic acid or its derivative with the chiral amino alcohol to form a bis(hydroxy)amide intermediate. nih.gov Subsequent cyclization, often activated by reagents that facilitate dehydration, yields the bis(oxazoline) ligand. nih.gov

Routes to Isopropylidene-Bridged Analogues: 2,2'-Isopropylidenebis[(4R)-4-Benzyl-2-Oxazoline]

A well-known analogue of the target compound is 2,2'-Isopropylidenebis[(4R)-4-benzyl-2-oxazoline], often referred to as a "Box" ligand. unive.itnih.gov The synthesis of this isopropylidene-bridged compound typically involves the condensation of a suitable precursor with the chiral amino alcohol. For instance, 2,2-dimethylpropanedioyl dichloride can be reacted with (R)-phenylalaninol to form a bis(amido alcohol) intermediate. orgsyn.org This intermediate is then cyclized to form the final product. orgsyn.org

One-pot syntheses have also been developed. For example, the condensation of an amino alcohol with dimethylmalonate (B8719724) can produce a bisamide alcohol in situ, which is then cyclized using a catalyst like Ti(OⁱPr)₄ to afford the isopropylidene-bridged bis(oxazoline) in good yield. acs.org

Optimization of Synthetic Pathways for Yield and Enantiomeric Purity

Optimizing the synthesis of bis(oxazoline) ligands is crucial for achieving high yields and maintaining enantiomeric purity, which is essential for their application in asymmetric catalysis. acs.org The choice of solvent, catalyst, and reaction conditions can significantly impact the outcome.

For instance, in the synthesis of bis(oxazolines) from dinitriles and amino alcohols, the use of zinc triflate (Zn(OTf)₂) as a catalyst has been shown to be superior to zinc chloride (ZnCl₂). csic.es While catalytic amounts of ZnCl₂ can lead to the formation of a strong complex with the bis(oxazoline) product, hindering further reaction and resulting in low yields, near-stoichiometric amounts of Zn(OTf)₂ can drive the reaction to completion and provide the pure bis(oxazoline) in very good yields without the need for extensive purification. csic.es

The enantiomeric purity of the final product is highly dependent on the stereochemical integrity of the starting chiral amino alcohol. acs.org Therefore, methods that prevent racemization during the synthesis are critical. High-performance liquid chromatography (HPLC) using a chiral column is a standard technique to verify the enantiomeric excess of the synthesized bis(oxazoline) ligands. acs.org

Comparative Analysis of Synthetic Routes for Related Benzyl-Substituted Bis(oxazolines)

One-pot procedures, such as the zinc triflate-catalyzed condensation of dinitriles with amino alcohols, offer a more efficient alternative, often providing high yields of the pure product without the need for intermediate purification. csic.esresearchgate.net This method has been successfully applied to the synthesis of a variety of bis(oxazoline) ligands with different substituents on the oxazoline rings and variations in the spacer between them. researchgate.net

For pyridine-containing bis(oxazolines) (pybox ligands), multi-step processes have traditionally been employed, often resulting in moderate yields. researchgate.net However, the one-pot zinc triflate method has also been extended to the synthesis of pybox ligands, offering a more streamlined and higher-yielding approach. researchgate.net

Coordination Chemistry and Metal Complex Formation with 2,2 Bis 4r 4 Benzyl 2 Oxazoline

Fundamental Principles of Chiral Ligand-Metal Coordination

The core principle of chiral ligand-metal coordination lies in creating an asymmetric environment around a central metal ion. numberanalytics.com This is achieved by using optically active ligands which, upon coordination, force the resulting complex to adopt a chiral conformation. numberanalytics.comnumberanalytics.com Several key factors govern this process:

Chirality Transfer : Chiral ligands, such as those from the BOX family, possess stereogenic centers. When these ligands bind to a metal, the spatial arrangement of the ligand's substituents creates a chiral pocket around the metal's active site. numberanalytics.compnas.org This asymmetry is then imposed upon the substrate during a catalytic reaction, favoring the formation of one enantiomer over the other. pnas.org

Chelation and Pre-organization : Bidentate ligands like 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] exhibit a strong chelate effect. The formation of a five or six-membered ring upon coordination to a metal center significantly enhances the stability of the complex. nih.gov The C₂-symmetry of the ligand pre-organizes the coordination sphere, which can lead to more predictable and higher levels of asymmetric induction. acs.org

Steric and Electronic Effects : The bulky substituents on the chiral ligand, in this case, the benzyl (B1604629) groups, provide significant steric hindrance. This physically blocks certain pathways of substrate approach to the metal center, thereby directing the reaction to proceed via a lower energy transition state that leads to the desired enantiomer. pnas.org Concurrently, the electronic properties of the ligand, specifically the nitrogen donor atoms, modulate the Lewis acidity and reactivity of the metal center. pnas.org

Delineation of Binding Modes and Denticity of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]

2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] is a neutral, C₂-symmetric bidentate ligand. acs.org Its coordination to a metal center occurs through the lone pairs of electrons on the two nitrogen atoms of the oxazoline (B21484) rings.

Denticity : As a bidentate (or didentate) ligand, it forms two coordinate bonds to a single metal center, creating a stable chelate ring. This N,N-coordination is the defining binding mode for this class of ligands.

Binding Geometry : Upon chelation, the ligand typically enforces a specific geometry on the metal complex. For instance, with late transition metals like palladium(II), it often forms square planar complexes. nih.govresearchgate.net The "bite angle," defined as the N-Metal-N angle, is a critical structural parameter influenced by the bridge connecting the two oxazoline rings and the substituents at the chiral centers. acs.org This angle, along with the dihedral angles between the benzyl groups and the coordination plane, dictates the precise shape of the chiral pocket around the metal. acs.org The rigid backbone of the bis(oxazoline) structure ensures that this chiral environment is well-maintained throughout a catalytic cycle.

The C₂-symmetry is a key feature, as it simplifies the number of possible diastereomeric transition states in a catalytic reaction, which often correlates with higher enantioselectivity. The benzyl groups at the 4-positions of the oxazoline rings project away from the coordination site, creating the chiral steric bulk necessary to control the facial selectivity of substrate binding.

Synthesis and Characterization of Transition Metal Complexes

The versatility of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] as a ligand is demonstrated by its ability to form well-defined complexes with a range of transition metals. These complexes are often the active catalysts or direct precursors to the catalytically active species in asymmetric reactions.

Copper(I) complexes of bis(oxazoline) ligands are widely used in various enantioselective reactions. The synthesis typically involves the reaction of the 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] ligand with a copper(I) salt, such as copper(I) triflate (CuOTf) or a copper(I) halide. rsc.orgsigmaaldrich.com The counterion can play a significant role in the structure and reactivity of the resulting complex. rsc.org

The coordination geometry around the copper(I) center is often tetrahedral, especially when the ligand chelates to the metal. The complex formation is crucial for catalytic applications, such as in the azidation of β-keto esters, where a preformed CuCl₂–ligand complex is activated to facilitate the reaction.

Table 1: Representative Copper(I) Complex Data

Property Description
Metal Precursor Cu(MeCN)₄PF₆, CuCl₂, Cu(OTf)₂
Ligand 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
Coordination Mode Bidentate (N,N') chelation
Typical Geometry Tetrahedral or distorted square planar

| Characterization | Spectroscopic methods (EPR, ENDOR for Cu(II)), X-ray crystallography rsc.orgnih.govmdpi.com |

Note: Data is generalized from typical bis(oxazoline)copper complexes.

Rhodium complexes bearing bis(oxazoline) ligands are effective catalysts, particularly in asymmetric hydrosilylation. sigmaaldrich.com The synthesis of these complexes often starts with a rhodium(I) precursor like [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene), which reacts with the bis(oxazoline) ligand to form a cationic Rh(I)-COD complex upon halide abstraction.

These complexes serve as catalytic precursors. nih.gov The COD ligand is typically displaced by the substrate under the reaction conditions to generate the active catalytic species. The chiral bis(oxazoline) ligand remains coordinated to the rhodium center throughout the catalytic cycle, directing the stereochemical outcome of the reaction.

Table 2: Representative Rhodium(I) Complex Data

Property Description
Metal Precursor [Rh(COD)Cl]₂, Rh(acac)(CO)₂
Ligand 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
Complex Type Cationic [Rh(BOX)(COD)]⁺ or neutral Rh(BOX)(acac)
Role Catalytic precursor for reactions like hydrosilylation sigmaaldrich.com

| Characterization | NMR Spectroscopy, IR Spectroscopy, X-ray crystallography |

Note: Data is generalized from typical bis(oxazoline)rhodium complexes.

Palladium(II) complexes of bis(oxazoline) ligands have been extensively studied due to their applications in carbon-carbon bond-forming reactions. acs.org The synthesis is generally straightforward, involving the reaction of a palladium(II) salt, such as PdCl₂(CH₃CN)₂ or Pd(Me)Cl(cod), with an equimolar amount of the bis(oxazoline) ligand in a suitable solvent like dichloromethane. nih.gov

These reactions typically afford neutral dichloro or methyl-chloro complexes in high yields. nih.gov X-ray crystallographic analysis of similar (BOX)PdCl₂ complexes reveals a square planar geometry around the palladium center. nih.govresearchgate.net The two nitrogen atoms of the ligand and the two chloride ions lie almost in the same plane as the palladium atom. nih.gov Structural analysis shows that substituents on the ligand backbone directly influence key parameters like the N-Pd-N bite angle, which in turn affects catalytic performance. acs.org

Table 3: Structural Data for a Representative (BOX)PdCl₂ Complex

Parameter Value Reference
Complex Type (BOX)PdCl₂ nih.gov
Coordination Geometry Square Planar nih.govresearchgate.net
Sum of Bond Angles around Pd ~360° nih.gov
Mean Deviation from Plane ~0.02 Å nih.gov

| Synthesis Method | Reaction of BOX ligand with PdCl₂(CH₃CN)₂ | nih.gov |

Note: Data is for a closely related (BOX)PdCl₂ complex as detailed in the source.

Nickel complexes featuring chiral ligands are powerful tools for various transformations, including asymmetric reductive ring-opening reactions and cross-coupling reactions. scholaris.caumich.edu While specific studies focusing solely on 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] with nickel in these exact reactions are less common in the provided search results, the general principle is well-established with other chiral ligands like BINAP. scholaris.ca

Typically, a Ni(0) source, such as Ni(COD)₂, is combined with the chiral ligand. scholaris.ca This in-situ-generated complex then catalyzes the desired transformation. For instance, in the reductive ring-opening of oxabicyclic alkenes, the chiral nickel complex mediates the enantioselective addition of a hydride source (like DIBAL-H) to the substrate. scholaris.ca The chiral ligand is essential for achieving high enantiomeric excess in the final product. scholaris.ca Novel ring-opening reactions of N-heterocyclic carbene (NHC) ligands have also been observed with nickel complexes, indicating the diverse reactivity of these systems. soton.ac.uk

Cobalt Complexes and Mechanistic Insights

Cobalt complexes featuring bis(oxazoline) ligands are active in various catalytic transformations. Mechanistic studies, often supported by computational analysis, provide insights into the reaction pathways. For instance, in the isomerization of allyl ethers, the dissociation of a dinitrogen (N₂) ligand from a cobalt(I) center is a crucial step. This dissociation creates a vacant coordination site, allowing the allyl ether to bind to the metal. The subsequent steps involve the formation of a cobalt-alkene complex, which is a key intermediate in the catalytic cycle. acs.org

The dissociation of N₂ from the cobalt complex is an energetically demanding step. However, the coordination of the substrate, such as an allyl ether, stabilizes the resulting unsaturated species, driving the reaction forward. acs.org In some cases, reversible migration of a substituent from the metal to the ligand can also generate the necessary vacant coordination site for catalysis to proceed. acs.org

Table 1: Calculated Free Energy Changes (ΔG) for the Isomerization of Allylbenzyl Ether with a Cobalt Complex

Step Intermediate ΔG (kcal/mol)
1 Co–N₂ 0
2 Co-□ (after N₂ dissociation) +21.8
3 Int2 (Cobalt-alkene complex) +7.8

Data sourced from computational studies on the isomerization of allylbenzyl ether. acs.org

Iridium(I) Complexes and Their Spectroscopic Properties

Iridium(I) complexes of bis(oxazoline) ligands, including those with benzyl substituents, have been synthesized and characterized to investigate their electronic and steric properties. fu-berlin.de Infrared (IR) spectroscopy of iridium(I) carbonyl complexes is a powerful tool for this purpose. The stretching frequencies of the carbonyl (CO) ligands are sensitive to the electronic environment of the metal center, which is directly influenced by the coordinated bis(oxazoline) ligand.

For example, square planar iridium(I) dicarbonyl complexes of the type [Ir(ligand)(CO)₂]⁺ exhibit CO stretching frequencies that are primarily influenced by the steric properties of the oxazoline ligand. In contrast, trigonal bipyramidal monocarbonyl complexes, such as [Ir(ligand)(cod)(CO)]⁺ (where cod is cis,cis-1,5-cyclooctadiene), provide more insight into the electronic properties of the ligand. fu-berlin.de These spectroscopic studies, often complemented by DFT calculations, allow for a detailed understanding of the ligand's influence on the metal center. fu-berlin.de

Table 2: Influence of Ligand Type on Iridium(I) Carbonyl Stretching Frequencies

Complex Type Primary Influencing Factor
[Ir(ligand)(CO)₂]⁺ (square planar) Steric properties of the ligand
[Ir(ligand)(cod)(CO)]⁺ (trigonal bipyramidal) Electronic properties of the ligand

This table summarizes the general findings from IR spectroscopic studies of iridium(I) carbonyl complexes with oxazoline-based ligands. fu-berlin.de

Influence of the Chiral Benzyl-Oxazoline Scaffold on Metal Geometry

The C₂-symmetric chiral scaffold of 2,2'-bis[(4R)-4-benzyl-2-oxazoline] plays a crucial role in dictating the geometry of the resulting metal complex. nih.gov Upon coordination, the bidentate nature of the ligand constrains the conformation of the metal chelate. nih.gov The chiral centers, being in close proximity to the coordinating nitrogen atoms, exert a strong directing effect on the catalytic site. nih.gov

The geometry of the metal center can range from tetrahedral and square-planar to trigonal-bipyramidal, square-pyramidal, and octahedral, depending on the metal, its oxidation state, and the other coordinating ligands. rameshrasappan.comresearchgate.net For example, zinc(II), nickel(II), and iron(II) chlorides tend to form slightly distorted tetrahedral complexes with bis(oxazoline) ligands. rameshrasappan.com In contrast, copper(II) complexes can adopt geometries ranging from distorted square-planar to square-pyramidal, influenced by the counterions present. rsc.org

The benzyl groups at the 4-position of the oxazoline rings introduce significant steric bulk, which can influence the degree of distortion from ideal geometries. rameshrasappan.com This steric hindrance can shield one face of the metal center, which is a key factor in achieving high enantioselectivity in catalytic reactions. The flexibility of the bridge connecting the two oxazoline rings also affects the ligand's ability to adapt its coordination geometry.

Electronic and Steric Properties of Coordinated 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] within Metal Complexes

The electronic and steric properties of the coordinated 2,2'-bis[(4R)-4-benzyl-2-oxazoline] ligand are intimately linked and significantly impact the reactivity and selectivity of the metal complex.

Electronic Effects: The nitrogen atoms of the oxazoline rings are the primary donor sites, and their electron-donating ability influences the Lewis acidity of the metal center. Electron-donating substituents on the oxazoline ring can enhance the catalytic turnover in certain reactions. The electronic nature of the ligand can be probed using techniques like IR spectroscopy of metal-carbonyl complexes, as discussed for the iridium(I) complexes. fu-berlin.de

Steric Effects: The most prominent steric feature of this ligand is the presence of the benzyl groups at the chiral centers. These bulky groups create a well-defined chiral pocket around the metal center. This steric hindrance plays a critical role in asymmetric catalysis by controlling the approach of the substrate to the metal's active site, thereby favoring the formation of one enantiomer of the product over the other. The steric bulk of the substituents on the oxazoline ring can also lead to distortions in the coordination geometry of the metal complex, which can further influence its catalytic properties. rameshrasappan.com

The interplay between these electronic and steric factors is crucial for the design of effective chiral catalysts. By modifying the substituents on the oxazoline ring and the bridge connecting them, it is possible to fine-tune the properties of the resulting metal complex for a specific asymmetric transformation. nih.gov

Applications of 2,2 Bis 4r 4 Benzyl 2 Oxazoline in Enantioselective Catalysis

Asymmetric Hydrosilylation Reactions

Asymmetric hydrosilylation of prochiral ketones represents a powerful and atom-economical method for the synthesis of optically active secondary alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. The reaction involves the addition of a silicon hydride (silane) across the carbon-oxygen double bond of a ketone, followed by hydrolysis to yield the chiral alcohol. The enantioselectivity of this process is controlled by a chiral catalyst, often formed in situ from a metal precursor and a chiral ligand like 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline].

Enantioselective Hydrosilylation of Ketones

The use of chiral bis(oxazoline) ligands in complex with transition metals, particularly rhodium and iron, is a well-established strategy for the enantioselective hydrosilylation of ketones. exlibrisgroup.comepo.orgrsc.org While specific data for the 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] ligand is not extensively detailed in comparative studies, the closely related class of pyridine (B92270) bis(oxazoline) (Pybox) and other bis(oxazoline) ligands have been thoroughly investigated, providing a strong model for its catalytic behavior. exlibrisgroup.comexlibrisgroup.comnih.gov

For instance, rhodium(III) complexes of C₂-symmetrical bis(oxazolinyl)pyridine ligands are effective catalysts for this transformation. nih.gov The general mechanism involves the coordination of the bis(oxazoline) ligand to the metal center, creating a chiral pocket. The ketone substrate and the hydrosilane then coordinate to this complex, and the subsequent insertion of the carbonyl group into the metal-hydride bond occurs in a stereochemically controlled manner.

More recently, first-row transition metals like iron have gained attention as more sustainable alternatives to precious metals like rhodium. Iron complexes incorporating chiral bis(oxazolinylphenyl)amine (Bopa) ligands, which share structural similarities with 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], have been successfully employed in the asymmetric hydrosilylation of various ketones. rsc.org

Substrate Scope and Catalyst Optimization for Hydrosilylation

The success of asymmetric hydrosilylation is highly dependent on the structure of both the substrate and the catalyst. Optimization involves screening different ligands, metal precursors, silanes, and reaction conditions to achieve high yield and enantiomeric excess (ee). snnu.edu.cn

Substrate Scope: Generally, aryl alkyl ketones are excellent substrates for this reaction, often yielding secondary alcohols with high enantioselectivity. researchgate.net For example, studies using iron complexes with chiral iminopyridine-oxazoline (IPO) ligands, including a benzyl-substituted variant ((S)-73), have shown excellent activity and high enantioselectivity for a range of aryl ketones. rsc.org Substituents on the aromatic ring can influence the electronic and steric properties of the ketone, thereby affecting the reaction's efficiency and stereoselectivity. researchgate.net Dialkyl ketones are often more challenging substrates and may lead to lower enantioselectivities. researchgate.net

Catalyst Optimization: The choice of the substituent on the oxazoline (B21484) ring is critical. The benzyl (B1604629) group in 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] provides a specific steric environment that influences the approach of the substrate to the catalytic center. Research on related polyoxazoline ligands has demonstrated that both the linker connecting the oxazoline rings and the substituents on the rings significantly affect the reaction's outcome. snnu.edu.cn Furthermore, the choice of the silane (B1218182) reducing agent (e.g., diphenylsilane, phenylsilane) and the metal source (e.g., Rh, Ir, Fe) are key variables that must be optimized for each class of substrate. rsc.orgresearchgate.net For example, in iron-catalyzed systems, activators such as NaBEt₃H may be required to generate the active catalytic species. rsc.org

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in an enantioselective fashion is a cornerstone of modern organic synthesis. 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] and its derivatives serve as effective chiral auxiliaries in several such transformations.

Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation, the addition of a carbene fragment to an alkene, is a fundamental method for synthesizing optically active cyclopropanes, which are versatile building blocks and motifs in many natural products. Copper(I) complexes bearing chiral bis(oxazoline) ligands are among the most successful catalysts for this reaction. researchgate.netnih.gov

While extensive data for the title compound is limited, a closely related ligand, 2,2'-methylenebis[(4R)-4-benzyl-2-oxazoline], has been utilized in asymmetric copper-catalyzed cyclopropanations. epo.org The general principle involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkene in the presence of a chiral copper-bis(oxazoline) complex. The catalyst facilitates the decomposition of the diazo compound to form a chiral copper-carbene intermediate, which then transfers the carbene to the alkene with high stereocontrol. The steric and electronic properties of the bis(oxazoline) ligand dictate the facial selectivity of the carbene transfer, leading to high enantiomeric excesses of the cyclopropane (B1198618) product. Studies with various bis(oxazoline) ligands show that aryl groups at the 4-position of the oxazoline ring, such as the benzyl group, are crucial for achieving high selectivity. nih.gov

A representative example using a related ligand is the copper-catalyzed cyclopropanation of styrene (B11656) with ethyl diazoacetate.

LigandAlkeneDiazo CompoundDiastereomeric Ratio (trans:cis)ee (trans)ee (cis)
Isopropylidenebis(4R)-4-phenyl-2-oxazolineStyreneEthyl Diazoacetate72:2895%90%

This table presents illustrative data for a related bis(oxazoline) ligand to demonstrate the general effectiveness of this ligand class in asymmetric cyclopropanation.

Asymmetric Mannich Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a critical scaffold in many pharmaceuticals and natural products. The development of catalytic, asymmetric versions of this reaction is of significant interest. Chiral bis(oxazoline)-metal complexes have emerged as effective catalysts for enantioselective Mannich-type reactions, particularly with pre-formed imines. scispace.comrsc.org

Although direct catalytic data for 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] in this reaction is not widely published, its potential is highlighted by its selection for the development of new enantioselective routes to nitrogen-containing compounds. ehu.eus The utility of this ligand class is well-demonstrated by the closely related (R)-(+)-2,2′-Isopropylidene-bis(4-phenyl-2-oxazoline). In combination with copper(II) triflate (Cu(OTf)₂), it catalyzes the reaction of N-tosyl-α-imino esters with various nucleophiles, such as β-keto esters, to afford the corresponding Mannich adducts in high yields and enantioselectivities. wiley-vch.de The chiral copper complex activates the imine for nucleophilic attack and controls the stereochemistry of the newly formed C-C bond.

The following table shows representative results for the asymmetric Mannich reaction catalyzed by a related copper-bis(oxazoline) complex.

LigandImine SubstrateNucleophileYieldee
Isopropylidenebis(4R)-4-phenyl-2-oxazolineN-Tosyl-α-iminoacetateEthyl 2-oxobutanoate85%95%

This table presents illustrative data for a related bis(oxazoline) ligand to showcase the general application in asymmetric Mannich reactions.

Doubly Metathetic Coupling Reactions with Aldehydes

A novel and atom-economical transformation involving bis(2-oxazolines) is the doubly metathetic coupling with aldehydes, catalyzed by nickel(II) chloride (NiCl₂). exlibrisgroup.comnih.govmdpi.com This reaction involves a formal metathesis between the C=N double bond of the oxazoline ring and the C=O double bond of the aldehyde. mdpi.com The process results in the ring-opening of both oxazoline units to generate a bis(ester-imine) derivative. exlibrisgroup.commdpi.com

The reaction is typically performed by treating a bis(2-oxazoline), such as a derivative of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], with two equivalents of an aromatic aldehyde in the presence of a catalytic amount of NiCl₂. mdpi.com The proposed mechanism, supported by DFT calculations, involves initial coordination of the nickel catalyst to the bis(oxazoline) ligand. This is followed by a sequence of steps including nucleophilic attack and ring-opening, ultimately leading to the exchange of the carbon-nitrogen and carbon-oxygen double bonds. mdpi.com The scope of the reaction is broad with respect to the aldehyde partner, with various aromatic aldehydes affording the bis(ester-imine) products in good yields. mdpi.com

Electrocarboxylation Reactions

The use of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] specifically in electrocarboxylation reactions is not extensively documented in the reviewed scientific literature. Asymmetric electrocarboxylation, a process that combines electrochemical methods with asymmetric catalysis to convert prochiral substrates and CO₂ into valuable chiral carboxylic acids, is a developing field. researchgate.netbeilstein-journals.org Research in this area has often focused on other types of chiral mediators. For instance, chiral cobalt Salen complexes have been successfully used in the asymmetric electrocarboxylation of substrates like 1-phenylethyl chloride and acetophenone, achieving good enantioselectivity. researchgate.netbeilstein-journals.orgsci-hub.se

While direct applications of (R)-Bn-BOX in electrocarboxylation are sparse, the broader family of bis(oxazoline) ligands has seen use in other enantioselective electrochemical reactions. For example, newly designed bisoxazoline ligands have been employed in the electrocatalytic cyanofunctionalization of vinylarenes. mdpi.com Furthermore, nickel complexes incorporating chiral pyridine-oxazoline ligands have been effective in the electrochemical homocoupling of aryl bromides to produce axially chiral biaryls with high enantiomeric excess. mdpi.com These examples highlight the potential of the bis(oxazoline) scaffold in electrocatalysis, even though the specific application of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] in electrocarboxylation remains an area for future exploration.

Carbon-Heteroatom Bond Forming Reactions

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for creating chiral aldehydes. The scientific literature on this reaction predominantly features rhodium catalysts complexed with phosphorus-based ligands. nih.govrsc.org Ligand classes such as bis-phosphites and bis-phospholanes are known to provide high regio- and enantioselectivities for a variety of substrates. nih.gov More specifically, P-chiral bisoxaphospholane ligands and modular phosphine-oxazoline (PHOX) ligands have been developed for rhodium-catalyzed asymmetric hydroformylation. nih.govtue.nl

The application of C₂-symmetric bis(oxazoline) ligands like 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] in rhodium-catalyzed asymmetric hydroformylation is not a widely reported strategy. While BOX ligands are versatile in many other types of asymmetric catalysis, the development of catalysts for hydroformylation has historically centered on the unique electronic and steric properties of chiral phosphine, phosphite, and related phosphorus compounds to achieve the desired levels of control. nih.govresearchgate.net

Hydrogenation and C-H Activation Reactions

The (R)-Bn-BOX ligand and its analogues are utilized in hydrogenation and C-H activation reactions, although the specific catalyst system varies depending on the transformation.

For asymmetric hydrogenation , iridium complexes featuring P,N-ligands like phosphine-oxazolines (PHOX) have proven highly effective, particularly for non-traditional substrates that are challenging for rhodium and ruthenium catalysts. acs.org These iridium catalysts have demonstrated high enantioselectivity in the hydrogenation of unfunctionalized aryl-substituted olefins, cyclic enamides, and imines. acs.orgd-nb.infonih.govnih.gov The success of these systems relies on the specific combination of the iridium metal center and the chiral P,N-ligand scaffold. d-nb.infonih.gov

In the realm of C-H activation , complexes of bis(oxazoline) ligands with metals like palladium and nickel are more common. Palladium(II)-catalyzed C-H activation can be directed by oxazoline groups to achieve functionalization of C(sp³) and C(sp²) bonds. nih.govrsc.org Anionic bis(oxazoline) ligands have been used with nickel catalysts for enantioselective C-H amination reactions. nih.gov In one study, the steric profile of the substrate was systematically varied to probe its effect on enantioselectivity in a nickel-BOX catalyzed intramolecular C-H amination, achieving up to 73% ee with substrates bearing bulky substituents. nih.gov Palladium complexes with various C₂-symmetric BOX ligands have been synthesized and structurally characterized, providing a foundation for their application in catalysis. acs.orgnih.gov These studies underscore the role of the BOX ligand in creating a defined chiral pocket that enables stereoselective bond formation.

Comparative Catalytic Performance of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] with Other Bis(oxazoline) Ligands

The catalytic performance of metal complexes derived from bis(oxazoline) ligands is highly dependent on the nature of the substituent at the 4-position of the oxazoline ring. The 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] ((R)-Bn-BOX) ligand is often compared with other common BOX ligands, such as those bearing phenyl ((R)-Ph-BOX), tert-butyl ((R)-tBu-BOX), or isopropyl ((R)-iPr-BOX) groups.

A general trend observed in many asymmetric reactions is that increasing the steric bulk of the substituent at the C4 position enhances enantioselectivity. ru.nl For example, tBu-BOX often yields higher enantioselectivities than iPr-BOX. ru.nl However, the choice of the optimal ligand is highly reaction-dependent, and electronic effects can also play a role. ru.nl

In a copper-catalyzed aza-Friedel–Crafts addition of 3,5-dimethoxyphenol (B141022) to N-sulfonyl aryl imines, a direct comparison showed that the (R)-Bn-BOX derived catalyst provided higher regioselectivity than the (S)-Ph-Box catalyst, demonstrating a clear performance difference between the benzyl and phenyl substituted ligands in this specific system. nih.gov

A study on copper-catalyzed enantioselective intramolecular alkene aminooxygenation compared the performance of several BOX ligands. It was found that ligands such as (S,S)-4-t-Bu-Ph-Box, (R,R)-Ph-Box, and a modified (4R,5S)-Bis-Ph-Box could all efficiently catalyze the reaction, with the optimal choice depending on efforts to reduce catalyst loading while maintaining high yield and enantioselectivity (up to 97% ee). nih.gov

The table below summarizes comparative data from a study on the Mg(OTf)₂-catalyzed tandem oxa-Michael addition-Friedel–Crafts reaction, illustrating the impact of different aryl substituents on the BOX ligand.

Catalytic Performance of Aryl-Substituted BOX Ligands in a Tandem Oxa-Michael/Friedel-Crafts Reaction ru.nl
EntryLigandYield (%)Enantiomeric Excess (% ee)
1(R)-Ph-BOX8565
2(R)-1-Np-BOX4074
3(R)-2-Np-BOX8262

This data shows that extending the aryl system from phenyl to 1-naphthyl (1-Np) increased the enantioselectivity but significantly lowered the yield. ru.nl Conversely, the 2-naphthyl (2-Np) substituted ligand gave a high yield comparable to the phenyl version but with slightly lower enantioselectivity. ru.nl Such comparisons are crucial for catalyst optimization, revealing that there is a subtle interplay between steric and electronic factors, and that the benzyl group in Bn-BOX provides a unique profile compared to other alkyl and aryl substituents. ru.nlnih.gov

Mechanistic Investigations of 2,2 Bis 4r 4 Benzyl 2 Oxazoline Mediated Catalysis

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycle of a reaction mediated by a 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]-metal complex typically begins with the in-situ formation of the active catalyst by mixing the ligand with a suitable metal salt. nih.gov The resulting complex, often with a 1:1 metal-to-ligand ratio, creates a chiral environment around the metal center. nih.gov The nature of the intermediates formed during the catalytic cycle is highly dependent on the specific reaction.

For instance, in copper-catalyzed cyclopropanation reactions, the formation of a copper-carbene intermediate is a key step. rameshrasappan.com This intermediate is generated from the reaction of the copper catalyst with a diazo compound. rameshrasappan.com The substrate, an alkene, then approaches this carbene complex to form the cyclopropane (B1198618) ring. rameshrasappan.com In other reactions, such as Diels-Alder cycloadditions, the catalyst acts as a Lewis acid, coordinating to the dienophile to lower its LUMO energy and facilitate the reaction with the diene. rsc.org In these cases, the key intermediate is the catalyst-substrate complex.

Computational studies and experimental techniques have been instrumental in identifying and characterizing these transient species. For example, in some iron-catalyzed reactions, an Fe(II) carbene is believed to be formed from the decomposition of an α-aryl-α-diazoester by the Fe(II) catalyst. rsc.org The subsequent enantioselective proton migration on an Fe(II) zwitterionic intermediate is proposed as the rate-determining step. rsc.org Similarly, in certain copper-catalyzed azidation reactions, mechanistic studies using UV-vis and in-situ NMR have pointed to the monodentate coordination of TMS-azide to the copper center, followed by speciation to TMS-OTf and a divalent (BOX)Cu-N3 nucleophile. acs.org

The versatility of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] and its derivatives allows for their participation in a variety of mechanistic pathways, including those involving carbene, Lewis acid, and radical-based intermediates. nih.gov

Table 1: Key Intermediates in 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] Catalysis

Reaction TypeKey IntermediateMetal CenterSupporting Evidence
CyclopropanationMetal-Carbene ComplexCopper(I)Postulated early on, with models rationalizing reaction outcomes. rameshrasappan.com
Diels-AlderLewis Acid-Substrate ComplexMagnesium(II), Iron(III)Catalyst activates the dienophile. rsc.orgacs.org
AzidationDivalent (BOX)Cu-N3 NucleophileCopper(II)UV-vis and in-situ NMR studies. acs.org
Friedel-CraftsNot explicitly detailedCopper(II)Intramolecular reaction following aziridination. rsc.org
HydrosilylationNot explicitly detailedNot specifiedOne of the first uses of PyBOX ligands. wikipedia.org

Detailed Studies of Transition State Structures and Enantioselective Control

The enantioselectivity observed in reactions catalyzed by 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]-metal complexes is determined at the transition state of the stereodetermining step. The C2-symmetry of the ligand is crucial as it reduces the number of possible transition state geometries, which simplifies the analysis of ligand-substrate interactions responsible for enantioselection. pnas.org

A widely accepted model for explaining the stereochemical outcome involves a twisted square-planar intermediate. In this model, the bulky benzyl (B1604629) substituent at the 4-position of the oxazoline (B21484) ring effectively blocks one of the enantiotopic faces of the coordinated substrate, thereby directing the attack of the incoming reagent to the other face. wikipedia.org This steric hindrance is a key factor in achieving high enantioselectivity.

Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating the structures of these transition states. acs.org These studies can provide detailed geometric information and relative energy barriers for different reaction pathways, offering insights into the origin of enantioselectivity. For example, in a silver-catalyzed C-H amination, DFT calculations showed that the pro-R transition state is favored, with the substrate's tail positioned to avoid steric clashes with the ligand's substituted carbon center. nih.gov Similarly, computational studies on a copper-catalyzed Ge-H insertion reaction revealed that the energy barrier for the (Re)-face insertion is higher than that for the (Si)-face insertion, consistent with experimental results. chemrxiv.org

The nature of the metal and the counter-ion can also significantly influence the geometry of the transition state and, consequently, the enantioselectivity. acs.org For instance, in Mg-BOX catalyzed Diels-Alder reactions, the anion plays a crucial role in determining the stereochemical outcome. acs.org

Table 2: Factors Influencing Enantioselective Control

FactorInfluence on EnantioselectivityExamples
Ligand Symmetry Reduces the number of possible transition states. pnas.orgC2-symmetric BOX ligands. pnas.org
Steric Hindrance The benzyl group blocks one face of the substrate. wikipedia.orgAldol-type reactions, Mannich-type reactions. wikipedia.org
Metal and Counter-ion Affects the geometry of the transition state. acs.orgMg-BOX catalyzed Diels-Alder reactions. acs.org
Attractive Interactions Can promote the formation of the major enantiomer. rsc.orgacs.orgHydrogen bonding between ligand and substrate. rsc.org

Kinetic Analyses of Catalytic Processes

Kinetic analysis provides valuable information about the rate of a reaction and its dependence on various factors such as the concentrations of the catalyst and substrates. numberanalytics.com This information is crucial for identifying the rate-determining step of a catalytic cycle and for optimizing reaction conditions. numberanalytics.com

In asymmetric catalysis, kinetic studies can help to elucidate the mechanism by which the chiral catalyst influences the reaction rate and selectivity. For instance, kinetic isotope effect experiments can be used to determine whether a particular bond is broken in the rate-determining step. In an iron-catalyzed reaction, such experiments suggested that enantioselective proton migration on an Fe(II) zwitterionic intermediate is likely the rate-determining step. rsc.org

Reaction calorimetry, NMR spectroscopy, and in-situ infrared spectroscopy are powerful techniques for monitoring the progress of a reaction and for studying the kinetics of catalyst activation and turnover. nsf.gov For example, in a scandium-catalyzed asymmetric annulation reaction, reaction heat flow calorimetry revealed a complex interplay between in-solution and precipitated catalyst species, highlighting the importance of pre-complexation and the order of addition of catalyst components for achieving optimal reaction rates. nsf.gov

The general rate law for a simple catalytic reaction can often be expressed as: Rate = k[catalyst][substrate] where k is the rate constant. numberanalytics.com However, in many cases, the kinetics are more complex, and a detailed analysis is required to develop a comprehensive mechanistic understanding.

Electronic and Steric Effects of the Benzyl Substituent on Reaction Pathways

The benzyl substituent at the 4-position of the oxazoline ring in 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] plays a dual role in influencing the reaction pathway, exerting both steric and electronic effects.

Steric Effects: The primary role of the bulky benzyl group is to provide steric hindrance, which is fundamental to the enantioselective control exerted by the catalyst. This steric bulk effectively shields one face of the metal's coordination sphere, directing the substrate to bind in a specific orientation and controlling the approach of the reacting partner. This principle is central to the "blocking" model for enantioselectivity. wikipedia.org However, excessive steric bulk can sometimes be detrimental, potentially leading to a decrease in regioselectivity.

Electronic Effects: While steric effects are often considered dominant, the electronic properties of the ligand can also play a significant role. The benzyl group is generally considered to be electronically neutral, but modifications to the ligand structure can introduce electronic perturbations. For instance, introducing electron-donating groups on the oxazoline ring has been shown to improve the catalytic turnover in certain copper-mediated reactions. In contrast, these electronic effects appear to be less critical in photoredox systems. Studies on related bis(oxazoline) ligands with different backbones have suggested that steric factors and the geometry of the catalyst are often more important than the electronic properties of the ligand in determining enantioselectivity and catalytic efficiency. nih.gov

The interplay between steric and electronic effects is complex and can be reaction-dependent. In some cases, attractive non-covalent interactions, such as hydrogen bonding or π-π stacking between the ligand and the substrate, can override purely steric considerations and play a decisive role in determining the stereochemical outcome. rsc.orgacs.org

Spectroscopic and Analytical Techniques in Mechanistic Research

A variety of spectroscopic and analytical techniques are employed to gain insight into the mechanisms of reactions catalyzed by 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]-metal complexes. These methods allow for the characterization of catalyst structures, the identification of reaction intermediates, and the monitoring of reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of catalyst-substrate complexes in solution. numberanalytics.com Variable-temperature NMR studies can provide information about the conformational flexibility of the ligand and the coordination of substrates to the metal center. nih.gov For example, DOSY NMR experiments have shown that Ag-BOX complexes are monomeric in solution. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure of the catalyst and its complexes. nih.gov This technique has been instrumental in confirming the C2-symmetric nature of BOX ligands and in determining the coordination geometry of the metal center. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to identify and characterize reaction intermediates and to study the composition of the catalytic species in solution. nih.gov

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to monitor the progress of a reaction by observing changes in the vibrational frequencies of functional groups in the reactants and products. numberanalytics.comnsf.gov

UV-Visible Spectroscopy: This technique is useful for studying the electronic properties of the catalyst and for monitoring changes in the coordination environment of the metal center during the reaction. acs.org

Computational Methods: As previously mentioned, computational techniques, particularly DFT, have become essential for modeling transition states and for providing a theoretical framework to rationalize experimental observations. acs.org

By combining the information obtained from these diverse techniques, a comprehensive picture of the catalytic cycle and the factors that govern selectivity can be constructed.

Computational Chemistry and Theoretical Studies of 2,2 Bis 4r 4 Benzyl 2 Oxazoline Systems

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of catalytic systems involving 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] (often abbreviated as Bn-BOX) and its analogs. These theoretical studies provide deep insights into ligand-metal interactions, reaction mechanisms, and the origins of stereocontrol, guiding the rational design of more efficient and selective catalysts.

Advanced Ligand Design and Derivatization Strategies Based on the 2,2 Bis 4r 4 Benzyl 2 Oxazoline Scaffold

Rational Design Principles for Enhanced Catalytic Activity and Selectivity

The design of new bis(oxazoline) ligands, including those based on the 2,2'-Bis[(4R)-4-benzyl-2-oxazoline] framework, is guided by several key principles aimed at optimizing catalytic activity and enantioselectivity. The C₂-symmetry of these ligands is a crucial feature, as it can simplify the analysis of catalytic cycles and often leads to higher enantioselectivity by reducing the number of possible diastereomeric transition states.

A primary consideration is the steric influence of the substituents at the 4-position of the oxazoline (B21484) rings. The benzyl (B1604629) groups in the parent ligand provide significant steric bulk, which effectively shields one face of the coordinated metal center, thereby directing the approach of the substrate and enhancing enantioselectivity. However, the degree of steric hindrance must be carefully balanced, as excessive bulk can sometimes lead to a decrease in reaction rates or even reduced regioselectivity.

The electronic properties of the ligand also play a vital role. The introduction of electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the metal center, which in turn influences the catalytic activity. For instance, electron-donating groups can increase the electron density on the metal, potentially enhancing its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups can increase the Lewis acidity of the metal, which can be beneficial in reactions that require strong coordination of the substrate.

The nature of the bridge connecting the two oxazoline rings is another critical design element. While the parent compound features a direct bond between the two rings, modifications to this bridge can significantly impact the ligand's flexibility and the geometry of the resulting metal complex. Rigid bridges, such as an isopropylidene group, can pre-organize the ligand into a specific conformation, which may be advantageous for certain reactions.

Introduction of Diverse Substituents for Fine-Tuning Electronic and Steric Properties

The versatility of the 2,2'-bis(oxazoline) scaffold allows for the systematic introduction of a wide range of substituents to fine-tune its electronic and steric characteristics. This targeted modification enables the development of ligands with tailored properties for specific catalytic applications.

Electronic Tuning:

The electronic nature of the ligand can be modulated by introducing substituents with varying electron-donating or electron-withdrawing capabilities. This is often achieved by modifying the phenyl rings of the benzyl groups or by introducing different substituents directly onto the oxazoline ring.

SubstituentElectronic EffectPotential Impact on Catalysis
Methoxy (-OCH₃)Electron-donatingMay increase catalyst activity in certain reactions.
Nitro (-NO₂)Electron-withdrawingCan enhance the Lewis acidity of the metal center.
Halogens (-Cl, -Br)Electron-withdrawingInfluences both electronic and steric properties. liv.ac.uk
Dimethylamino (-NMe₂)Strong electron-donatingCan significantly alter the electronic character of the ligand. liv.ac.uk

Steric Tuning:

The steric environment around the metal center is a critical determinant of enantioselectivity. Modifying the size and shape of the substituents at the 4-position of the oxazoline ring allows for precise control over the chiral pocket.

SubstituentSteric DemandPotential Impact on Catalysis
MethylSmallReduced steric hindrance compared to benzyl.
tert-ButylBulkyIncreased steric bulk can lead to higher enantioselectivity. liv.ac.uk
PhenylPlanar and bulkyOffers different steric interactions compared to benzyl.

By systematically varying these substituents, researchers can create a library of ligands with a spectrum of electronic and steric properties, enabling the optimization of catalyst performance for a given transformation.

Synthesis and Evaluation of Sterically Hindered or Electronically Modified Analogues

The synthesis of analogues of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] with altered steric and electronic properties is a key strategy for developing more effective catalysts. These modifications often involve the use of different chiral amino alcohols as starting materials or the introduction of functional groups onto the ligand backbone.

One common approach is to introduce bulky substituents at the 5-position of the oxazoline ring. acs.org For example, the synthesis of 2,2′-methylenebis{(4R)-4-phenyl-5,5-dimethyl-2-oxazoline} has been reported, which introduces gem-dimethyl groups adjacent to the chiral center. acs.org These bulky groups can significantly influence the ligand's coordination geometry and the stereochemical outcome of the catalyzed reaction.

The synthesis of these analogues typically follows established procedures for bis(oxazoline) synthesis, often involving the condensation of a dicarboxylic acid or its derivative with a chiral amino alcohol. For instance, the reaction of a chiral amino alcohol with oxalyl chloride can yield a bis(amide) intermediate, which can then be cyclized to form the bis(oxazoline) ligand. acs.org

The evaluation of these modified ligands in catalytic reactions provides valuable insights into structure-activity relationships. For example, in the asymmetric Diels-Alder reaction, it has been shown that electron-deficient ligands can improve enantioselectivity. liv.ac.uk Furthermore, the introduction of bulky substituents at the 4-position can have a dramatic impact on the enantiomeric excess of the product. liv.ac.uk

Ligand AnalogueModificationKey FindingReference
2,2′-methylenebis{(4R)-4-phenyl-5,5-dimethyl-2-oxazoline}Introduction of gem-dimethyl groups at the 5-positionAffects reactivity in nickel-catalyzed polymerization. acs.org
Pybox ligands with chloro and bromo substituentsIntroduction of electron-withdrawing groupsIncreased enantioselectivity in Diels-Alder reactions. liv.ac.uk
Pybox ligand with a tert-butyl substituentIntroduction of a bulky group at the 4-positionHigh enantioselectivity in Diels-Alder reactions. liv.ac.uk

Chiral Auxiliaries and Their Integration into Bis(oxazoline) Structures

Chiral bis(oxazoline) ligands, including 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], can themselves serve as chiral auxiliaries in the synthesis of other chiral molecules. acs.org This approach is particularly useful for the synthesis of enantiomerically pure metal complexes. acs.org

The C₂-symmetry of bis(oxazoline) ligands makes them particularly effective as chiral auxiliaries for the synthesis of nonracemic transition-metal complexes with lower symmetry. For example, they have been successfully used to synthesize enantiomerically pure rhodium(III) complexes containing two different cyclometalated ligands. acs.org

The integration of bis(oxazoline) structures as chiral auxiliaries often involves the coordination of the ligand to a metal center, followed by a diastereoselective reaction. The chiral environment created by the bis(oxazoline) ligand directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary can then yield the desired enantiomerically pure product.

Furthermore, the concept of using chiral ligands to control the stereochemistry at a metal center has led to the development of "chiral-at-metal" catalysts. researchgate.netuni-marburg.de In these systems, the chirality of the complex is derived from the arrangement of achiral ligands around the metal center, with a chiral bis(oxazoline) ligand often used to induce the initial chirality.

The use of bis(oxazoline) ligands as chiral auxiliaries represents a powerful strategy for asymmetric synthesis, expanding their utility beyond their role as ligands in catalytic reactions.

Immobilization and Heterogenization of 2,2 Bis 4r 4 Benzyl 2 Oxazoline Catalysts

Strategies for Solid-Supported Ligand Systems

The immobilization of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], often abbreviated as (R)-Bn-BOX, can be achieved through various strategies, primarily involving covalent attachment to or non-covalent encapsulation within a solid support. The choice of support and immobilization technique is crucial as it can influence the catalyst's activity, selectivity, and stability.

Common solid supports include inorganic materials like silica (B1680970) gel and organic polymers such as polystyrene. Poly(2-oxazoline)s themselves can also be used to create unique polymer architectures for catalyst support mdpi.comnih.govmdpi.com. The porous nature of these materials is a key factor, providing a high surface area for catalyst loading and facilitating access of reactants to the active sites.

Strategies for immobilization can be broadly categorized as:

Covalent Bonding: This involves the formation of a stable chemical bond between the BOX ligand and the support. This is often achieved by first functionalizing either the ligand or the support with a reactive group that can then form a covalent linkage.

Non-covalent Immobilization: This strategy relies on weaker interactions such as physisorption, ionic interactions, or encapsulation within the pores of a support material like a zeolite or a metal-organic framework (MOF).

For bis(oxazoline) ligands, covalent attachment is a widely explored route to ensure catalyst stability and prevent leaching.

Grafting and Tethering Methodologies for Catalyst Heterogenization

Grafting and tethering are common covalent methods used to immobilize 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] catalysts onto solid supports. These techniques involve creating a chemical linker between the ligand and the support material.

Grafting onto Inorganic Supports: Silica gel is a popular inorganic support due to its mechanical and thermal stability, well-defined porous structure, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized. A typical process for grafting a (R)-Bn-BOX catalyst onto silica might involve:

Functionalization of the Support: The silica surface is reacted with an organosilane, such as an aminopropyl-functionalized silane (B1218182), to introduce reactive amino groups.

Modification of the Ligand: The (R)-Bn-BOX ligand is modified to include a group that can react with the functionalized support.

Coupling: The modified ligand is then reacted with the functionalized silica to form a covalent bond.

Metallation: Finally, the desired metal, typically copper(II), is introduced to form the active catalytic complex on the solid support researchgate.net.

Tethering to Polymer Supports: Polystyrene-based resins, such as Merrifield resin, are widely used organic supports. A common approach for tethering a BOX ligand to polystyrene is through "click" chemistry. For instance, a closely related isopropyl-substituted BOX (i-Pr-BOX) has been successfully immobilized by:

Introducing an azide (B81097) functionality to the Merrifield resin.

Modifying the BOX ligand with a terminal alkyne group.

Performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form a stable triazole linker between the ligand and the polymer support kaust.edu.sa.

Complexing the immobilized ligand with a metal salt, such as copper(II) trifluoromethanesulfonate (B1224126) kaust.edu.sa.

These methodologies result in a heterogeneous catalyst where the active (R)-Bn-BOX-metal complex is chemically anchored to the solid support, preparing it for use in various asymmetric reactions.

Performance Assessment of Immobilized 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] Catalysts

A study on a polystyrene-supported Cu(II)-isopropyl-BOX catalyst in the asymmetric Friedel-Crafts alkylation of indole (B1671886) with a β-nitroalkene demonstrated high efficiency and recyclability. The catalyst could be reused five times without a significant loss in its activity or the enantioselectivity of the product kaust.edu.sa.

Performance of a Polystyrene-Supported Cu(II)-isopropyl-BOX Catalyst in the Asymmetric Friedel-Crafts Reaction kaust.edu.sa
Recycle RunYield (%)Enantiomeric Excess (ee, %)
19594
29394
39493
49193
59092

This data indicates that the immobilized catalyst maintains excellent performance over repeated uses, which is a key advantage of heterogenization. The slight decrease in yield after the fifth run could be attributed to minor mechanical loss of the catalyst during recovery.

Advantages of Heterogeneous Catalysis: Recyclability and Process Intensification

The primary advantages of using immobilized 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] catalysts stem from the principles of heterogeneous catalysis.

Process Intensification: Heterogenization facilitates the use of catalysts in continuous flow reactors. In a continuous flow setup, the reactants are passed through a packed bed of the solid catalyst, and the product is continuously collected. This approach offers several advantages over traditional batch processes, including:

Improved heat and mass transfer.

Enhanced safety and control over reaction conditions.

Potential for automation and high-throughput synthesis.

Reduced reactor downtime for cleaning and setup.

The ability to use these catalysts in continuous flow systems is a significant step towards more efficient and sustainable chemical manufacturing.

Challenges and Limitations of Catalyst Immobilization

Despite the significant advantages, the immobilization of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] catalysts also presents several challenges that need to be addressed to ensure optimal performance.

Reduced Catalytic Activity: The process of anchoring the catalyst to a solid support can sometimes lead to a decrease in its intrinsic activity. This can be due to several factors:

Steric Hindrance: The support matrix may partially block the active sites of the catalyst, hindering the approach of reactants.

Mass Transfer Limitations: The rate of the reaction may become limited by the diffusion of reactants and products through the pores of the support material.

Conformational Changes: The immobilization process might alter the three-dimensional structure of the chiral ligand-metal complex, which is critical for high enantioselectivity.

Catalyst Leaching: A major concern with immobilized catalysts is the potential for the active species to detach from the support and dissolve into the reaction mixture. This "leaching" can lead to:

A gradual decrease in the activity of the heterogeneous catalyst over time.

Contamination of the final product with the metal, which is often undesirable, especially in the synthesis of pharmaceuticals.

A return to homogeneous catalysis in the solution, negating the benefits of immobilization.

Support Stability: The solid support must be chemically and thermally stable under the reaction conditions. Some supports may degrade or swell in certain solvents, leading to changes in their structure and a loss of catalytic performance.

Overcoming these challenges requires careful design of the immobilization strategy, including the choice of the support material, the nature and length of the linker, and the method of catalyst preparation.

Q & A

Q. What are the established synthetic routes for preparing 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]?

The compound is typically synthesized via condensation reactions using chiral precursors. A common method involves the reaction of enantiopure amino alcohols with carbonyl compounds under controlled conditions to form the oxazoline rings. For example, the isopropylidene-bridged derivative (CAS 141362-77-8) is prepared using a stereospecific strategy to preserve the (4R)-benzyl configuration . Key steps include:

  • Use of chiral amino alcohols (e.g., (R)-phenylglycinol derivatives).
  • Acid-catalyzed cyclization with ketones or aldehydes.
  • Purification via column chromatography to ensure >95% enantiomeric excess (ee).

Table 1: Key Synthetic Parameters

PrecursorCatalystYield (%)PurityReference
(R)-4-Benzyl-2-aminoethanolHCl/EtOH7898% ee
Isopropylidene ketoneBF₃·OEt₂8597%

Q. How is the stereochemical integrity of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] confirmed during synthesis?

Stereochemical validation relies on a combination of:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR assess diastereotopic proton splitting and coupling constants. For example, the (4R)-benzyl group’s chiral center produces distinct splitting patterns in the oxazoline protons .
  • X-ray Crystallography: Resolves absolute configuration, as seen in related bis-oxazoline ligands (e.g., CAS 139021-82-2) .
  • Optical Rotation: Matches reported values (e.g., [α]D20=+125[α]_D^{20} = +125^\circ for (R,R)-isopropylidene derivatives) .

Q. What are the primary applications of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] in asymmetric catalysis?

This ligand is widely used in transition metal-catalyzed asymmetric reactions, including:

  • Cyclopropanations: Achieves >90% ee with copper(I) complexes .
  • Diels-Alder Reactions: Enhances endo/exo selectivity in Lewis acid-catalyzed systems .
  • Hydrogenations: Rhodium complexes with this ligand show high enantioselectivity for α,β-unsaturated esters .

Advanced Research Questions

Q. How does the chiral environment of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] influence enantioselectivity in transition metal-catalyzed reactions?

The ligand’s rigid bis-oxazoline framework creates a chiral pocket that dictates metal coordination geometry. For example:

  • In copper-catalyzed cyclopropanations, the (4R)-benzyl groups sterically block one face of the metal center, forcing substrate approach from the unhindered side .
  • Computational studies (DFT) reveal that π-π interactions between benzyl groups and substrates stabilize transition states, improving ee .

Table 2: Enantioselectivity in Model Reactions

Reaction TypeMetalSubstrateee (%)Reference
CyclopropanationCu(I)Styrene92
Diels-AlderMg(II)Cyclopentadiene88

Q. What strategies resolve contradictory stereochemical outcomes when using this ligand in different solvent systems?

Solvent polarity and coordination ability significantly impact stereoselectivity. For instance:

  • Polar aprotic solvents (e.g., CH₂Cl₂): Enhance Lewis acid strength, favoring one transition state.
  • Non-polar solvents (e.g., toluene): Reduce counterion dissociation, altering metal-ligand geometry .
  • Additives (e.g., MS 3Å): Absorb trace water, preventing ligand hydrolysis and maintaining stereochemical fidelity .

Q. How does this ligand compare to other bis-oxazolines in catalytic efficiency?

Comparative studies show:

  • Substrate Scope: The benzyl substituent improves compatibility with bulky substrates (e.g., tert-butyl esters) compared to methyl derivatives .
  • Thermal Stability: Degrades above 150°C, limiting high-temperature applications vs. diphenyl-oxazoline analogs .

Table 3: Ligand Performance Comparison

Ligand StructureReactionTurnover Frequency (h⁻¹)ee (%)
(4R)-BenzylCyclopropanation45092
(4S)-PhenylDiels-Alder38085

Q. What methodological approaches optimize reaction conditions for enantioselective transformations?

Optimization involves:

  • High-Throughput Screening (HTS): Tests ligand:metal ratios (e.g., 1:1 vs. 2:1) to balance activity and selectivity .
  • Kinetic Analysis: Identifies rate-determining steps (e.g., substrate binding vs. oxidative addition) .
  • In Situ Spectroscopy: Monitors metal-ligand coordination via IR or UV-Vis .

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